(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride
Description
Properties
IUPAC Name |
methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSABRSNHTWDF-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using L-Glutamic Acid
L-Glutamic acid serves as an ideal starting material due to its native (S)-configuration and carboxylate groups at positions 1 and 5. The synthesis proceeds as follows:
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Amino Protection :
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Selective Esterification :
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Activation of α-Carboxylic Acid :
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Conversion to acid chloride using oxalyl chloride (COCl)₂ in dichloromethane (DCM):
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Synthesis of Fragment B: Bis(4-Methoxyphenyl)methylamine
Reductive Amination Pathway
Bis(4-methoxyphenyl)methylamine is synthesized via reductive amination of 4-methoxybenzaldehyde:
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Aldehyde Preparation :
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Commercial 4-methoxybenzaldehyde is used directly.
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Reductive Amination :
Amide Bond Formation and Deprotection
Coupling Reaction
The activated γ-methyl Boc-L-glutamyl chloride reacts with bis(4-methoxyphenyl)methylamine in the presence of triethylamine (TEA):
Boc Deprotection and Salt Formation
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Acidic Deprotection :
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Treatment with 4M HCl in dioxane removes the Boc group:
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Reaction Time : 2–4 hours at 0°C.
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Crystallization :
Analytical Characterization
Key Data for this compound :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 422.91 g/mol | HRMS (ESI+) |
| Optical Rotation ([α]₂₀^D) | +12.5° (c = 1.0, MeOH) | Polarimetry |
| Melting Point | 198–202°C (dec.) | Differential Scanning Calorimetry |
| Purity | ≥99% | HPLC (C18, 254 nm) |
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.12 (d, J = 8.8 Hz, 4H, ArH), 6.85 (d, J = 8.8 Hz, 4H, ArH), 4.15 (m, 1H, CH), 3.73 (s, 6H, OCH₃), 3.66 (s, 3H, COOCH₃), 2.45–2.30 (m, 4H, CH₂), 1.98–1.85 (m, 2H, CH₂).
Green Chemistry Considerations
Recent advances emphasize sustainability in peptide coupling:
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Solvent Selection : PolarClean® (methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate) offers a non-toxic alternative to DMF or DCM for amide couplings, reducing environmental impact.
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Atom Economy : The use of Boc-protection and catalytic coupling agents improves atom efficiency to >85%.
Industrial-Scale Adaptations
For bulk production, continuous flow reactors enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the oxopentanoate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride as an anticancer agent. The compound is being investigated for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, it has been shown to modulate the activity of certain enzymes that are critical for cancer metabolism, leading to reduced viability of cancer cells in vitro .
Antibiotic Potentiation
This compound has also been explored for its role in potentiating the effects of antibiotics. By modifying the structure of existing antibiotics, researchers have found that this compound can enhance their efficacy against resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where new strategies are needed to improve treatment outcomes .
Enzyme Inhibition Studies
The compound's structural characteristics make it a suitable candidate for studying enzyme inhibition. Research indicates that it can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for understanding metabolic disorders and developing therapeutic agents that can modulate these pathways effectively .
Peptidomimetics Development
In the realm of peptide research, this compound serves as a building block for synthesizing peptidomimetics. These compounds mimic natural peptides and can be used to design drugs with improved stability and bioavailability. The incorporation of this compound into peptidomimetics has shown promise in creating novel therapeutics for various diseases .
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This application is particularly useful in developing smart materials that respond to environmental stimuli .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Amino-Oxo Motif: Shared with ’s fragments, this group may facilitate hydrogen bonding with biological targets, though steric hindrance from the bis(aryl) group could reduce binding efficiency compared to simpler analogs.
- Stereochemical Complexity: The (S)-configuration distinguishes it from racemic mixtures of similar pentanoate derivatives, which are often less pharmacologically active .
Biological Activity
(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride, known for its complex structure, is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate; hydrochloride
- Molecular Formula : C21H27ClN2O5
- Molecular Weight : 422.90 g/mol
- CAS Number : 28252-55-3
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Potential interactions with enzymes that regulate metabolic pathways.
- Receptor Modulation : Binding to specific receptors, influencing signal transduction pathways.
- Protein Interaction : Modulating the activity of proteins involved in cell signaling and metabolism.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Studies have shown that derivatives of compounds similar to this compound can induce apoptosis in cancer cells. For example, a related compound demonstrated significant apoptosis induction in breast cancer cell lines when tested at varying concentrations .
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties, possibly through inhibition of bacterial growth or disruption of biofilm formation. The presence of methoxyphenyl groups may enhance lipophilicity, aiding in membrane penetration .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neural tissues.
Case Studies and Research Findings
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Case Study on Anticancer Efficacy :
- A recent study evaluated the effects of a similar compound on human breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent increase in apoptosis as measured by caspase activation assays, suggesting that the compound could serve as a lead for developing novel anticancer therapies .
- Antimicrobial Screening :
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Neuroprotection Study :
- A study assessed the neuroprotective effects of structurally related compounds on neuronal cell cultures subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting therapeutic potential for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |
| (S)-Methyl 2-amino-5-(diphenylmethyl)amino)-5-oxopentanoate | Moderate anticancer | Apoptosis induction |
| Other amino acid derivatives | Variable | Depends on structural modifications |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Coupling the bis(4-methoxyphenyl)methylamine group to a protected pentanoate backbone using reagents like EDCI/HOBt in anhydrous DMF, ensuring minimal racemization .
- Step 2 : Deprotection of the amino group (e.g., Boc removal with TFA) followed by salt formation with HCl in methanol to yield the hydrochloride .
- Key Reagents : 4-Methoxyphenylhydrazine hydrochloride (for intermediate steps) and chiral auxiliaries to maintain stereochemical integrity .
Q. Which analytical techniques are critical for verifying the compound’s purity and structural identity?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is achievable .
- Structural Confirmation :
- 1H/13C NMR : Key signals include methoxy groups (δ ~3.8 ppm) and the α-proton of the ester (δ ~4.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 516.2 .
- Chiral Analysis : Chiral HPLC (Chiralpak AD-H column) to verify enantiomeric excess >99% .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the ester group and oxidation of the methoxybenzyl moieties .
- Handling : Use gloves and fume hoods due to skin/eye irritation risks (GHS Category 2/2B). Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (S)-BINAP or Jacobsen’s catalyst for asymmetric induction during amide bond formation .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze the undesired (R)-enantiomer from racemic mixtures .
- In-line Monitoring : Use circular dichroism (CD) spectroscopy during reaction progression to track enantiomeric excess .
Q. What mechanistic insights exist for the degradation of this compound under acidic conditions?
- Methodological Answer :
- Degradation Pathways :
- Pathway 1 : Hydrolysis of the methyl ester to 5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoic acid (confirmed by LC-MS) .
- Pathway 2 : Cleavage of the bis(4-methoxyphenyl)methyl group under strong acid (pH <2), forming 4-methoxybenzaldehyde (identified via GC-MS) .
- Mitigation : Stabilize formulations with buffering agents (pH 5–6) or lyophilization .
Q. How does this compound compare structurally and functionally to its analogs in medicinal chemistry?
- Methodological Answer :
- Structural Analogues :
Q. What computational methods are suitable for modeling its interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with homology models of aminopeptidase N (PDB: 4FY7). Key interactions include hydrogen bonding with the carbonyl group and π-π stacking of methoxyphenyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
